molecular formula C9H15BrN2S B12462858 1-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]piperidine

1-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]piperidine

Cat. No.: B12462858
M. Wt: 263.20 g/mol
InChI Key: XCHOFYVFLBEPLN-UHFFFAOYSA-N
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Description

1-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]piperidine is a heterocyclic compound that features a piperidine ring fused with a thiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both bromomethyl and thiazole functionalities makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine with a thiazole derivative in the presence of a brominating agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high purity and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form the corresponding dihydro derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of azides, thiocyanates, or amines.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydro derivatives.

Scientific Research Applications

1-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]piperidine has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer properties.

    Organic Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.

    Material Science: Utilized in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, altering their function.

Comparison with Similar Compounds

    4-Bromomethylpiperidine: Similar structure but lacks the thiazole ring.

    2-(Bromomethyl)thiazole: Contains the thiazole ring but lacks the piperidine moiety.

    1-(Bromomethyl)-4,5-dihydrothiazole: Similar to the target compound but with different substitution patterns.

Uniqueness: 1-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]piperidine is unique due to the combination of the piperidine and thiazole rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H15BrN2S

Molecular Weight

263.20 g/mol

IUPAC Name

5-(bromomethyl)-2-piperidin-1-yl-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C9H15BrN2S/c10-6-8-7-11-9(13-8)12-4-2-1-3-5-12/h8H,1-7H2

InChI Key

XCHOFYVFLBEPLN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NCC(S2)CBr

Origin of Product

United States

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